molecular formula C14H13F2N3O2 B3000329 Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 2270909-91-4

Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No. B3000329
CAS RN: 2270909-91-4
M. Wt: 293.274
InChI Key: CFEBUMAIGRWHFO-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrimidine derivatives and their synthesis, characterization, and potential applications, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve different starting materials and reaction conditions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature can lead to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These methods indicate that the synthesis of this compound could potentially involve similar nucleophilic substitution reactions or condensation processes.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined using X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . This suggests that the molecular structure of this compound would also be characterized by its own unique conformation and substitution pattern, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions depending on their functional groups and substitution patterns. For instance, the DPPE group has been used for carboxyl-protection in peptide chemistry, indicating that pyrimidine carboxylates can participate in peptide synthesis and subsequent deprotection reactions . Additionally, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the reactivity of thiazole-pyrimidine derivatives with aromatic amines and hydrazines . These examples suggest that this compound could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. Some compounds exhibit fluorescence properties, as seen in the study of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate . Others have been evaluated for their biological activities, such as antioxidant properties in the case of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . Additionally, structure-activity relationship (SAR) studies have identified certain pyrimidine derivatives as potent inhibitors of transcriptional activation mediated by AP-1 and NF-kappaB . These findings suggest that this compound could also possess unique physical properties and biological activities that could be explored further in various applications.

Scientific Research Applications

  • Antimicrobial Applications :

    • Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, a compound related to Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate, has been used to synthesize mercapto-and aminopyrimidine derivatives with potential antimicrobial properties (El-kerdawy et al., 1990).
  • Synthesis and Characterization :

    • Novel pyrimidine glycosides have been synthesized using derivatives of Ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate, exhibiting antimicrobial activity (El‐Sayed et al., 2008).
    • A study focused on synthesizing and evaluating the spectroscopic and nonlinear optical properties of a novel compound related to this compound for its potential as an HIV-1 protease inhibitor (Pekparlak et al., 2020).
  • Medicinal Chemistry :

    • Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, similar in structure to the compound , have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
  • Heterocyclic Chemistry :

    • The synthesis and properties of selected derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which were obtained from ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate, demonstrated pharmacological activities such as analgesic, anti-inflammatory, and immunosuppressive properties (Malinka et al., 1989).
  • Organic Ligand Synthesis :

    • Research on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, structurally similar to the compound of interest, led to the synthesis of a furan ring containing organic ligands, which exhibited varying antimicrobial activities against pathogenic bacteria (Patel, 2020).

properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEBUMAIGRWHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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